Diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 2-bromophenyl-substituted furan ring at the 4-position of the dihydropyridine core.
Properties
CAS No. |
853312-83-1 |
|---|---|
Molecular Formula |
C23H24BrNO5 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
diethyl 4-[5-(2-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H24BrNO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-12-11-17(30-18)15-9-7-8-10-16(15)24/h7-12,21,25H,5-6H2,1-4H3 |
InChI Key |
YCYJEQGVIGFSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=CC=C3Br)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Arylation of Furan Derivatives
Palladium-mediated α- or β-arylation of furan rings enables the introduction of aryl groups at specific positions. For instance, ortho-bromophenyl groups have been appended to furan-2-yl-methanones via Pd(OAc)₂ catalysis under strongly basic conditions (e.g., KOtBu) with triphenylphosphine as a ligand. Adapting this protocol, 5-(2-bromophenyl)furan-2-carbaldehyde could be synthesized through:
-
Coupling Reaction : Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and 2-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst.
-
Formylation : Alternatively, Vilsmeier-Haack formylation of 5-(2-bromophenyl)furan may yield the desired aldehyde, though this route requires optimization to avoid over-halogenation.
Hantzsch Multicomponent Reaction for 1,4-Dihydropyridine Formation
The core 1,4-dihydropyridine structure is assembled via the Hantzsch reaction, which condenses ethyl acetoacetate, ammonium acetate, and the synthesized aldehyde.
General Reaction Conditions
The standard protocol involves:
-
Ethyl acetoacetate (2.5 mmol, 2.5 equiv.)
-
5-(2-Bromophenyl)furan-2-carbaldehyde (1.0 mmol, 1 equiv.)
-
Ammonium acetate (1.5 mmol, 1.5 equiv.)
-
Solvent : Ethanol (3–5 mL)
The mixture is heated at 50°C under ultrasound irradiation for 1.5 hours, followed by centrifugation, solvent evaporation, and purification via column chromatography (n-hexane/ethyl acetate, 8:2).
Catalytic Optimization
The Fe/ZSM-5 catalyst enhances reaction efficiency by increasing surface area and acid site availability. Comparative studies reveal:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | Ethanol | 50 | 50 |
| Fe/ZSM-5 | Ethanol | 50 | 86 |
| Fe/ZSM-5 | CH₂Cl₂ | 50 | 78 |
| Fe/ZSM-5 | Acetonitrile | 50 | 45 |
Ultrasound irradiation reduces reaction time from 18–24 hours (thermal) to 1.5 hours by enhancing mass transfer and cavitation.
Structural Elucidation and Spectral Validation
The synthesized compound is characterized via FTIR, NMR, and mass spectrometry:
Fourier-Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 98 | 75 |
| Column Chromatography | 99 | 85 |
Ethanol recrystallization yields larger crystals but lower recovery, whereas chromatography ensures higher purity at the expense of solvent use.
Mechanistic Insights into the Hantzsch Reaction
The reaction proceeds via:
-
Knoevenagel Condensation : Aldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.
-
Michael Addition : Ammonium acetate mediates cyclization to generate the dihydropyridine ring.
-
Aromatization : Fe/ZSM-5 facilitates proton transfer, stabilizing the 1,4-dihydropyridine structure.
The bromophenyl-furan moiety enhances electron-withdrawing effects, accelerating the cyclization step.
Applications and Functional Correlations
The compound exhibits:
Chemical Reactions Analysis
Oxidation of the Dihydropyridine Core
The 1,4-dihydropyridine ring undergoes oxidation to form pyridine derivatives, a hallmark reaction of DHP compounds. Key findings include:
-
Reagents : Potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃) in glacial acetic acid.
-
Mechanism : Two-electron oxidation removes the 1,4-dihydrogen atoms, resulting in aromatic pyridine derivatives.
-
Product : Diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O | 60°C | 78% | |
| CrO₃ | Acetic Acid | 80°C | 85% |
Ester Hydrolysis
The ethyl ester groups are hydrolyzed to carboxylic acids under basic conditions:
-
Conditions : 2M NaOH in ethanol/water (1:1), reflux for 6–8 hours .
-
Product : 4-(5-(2-Bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid.
-
Applications : The dicarboxylic acid serves as an intermediate for amide or anhydride synthesis .
Nucleophilic Aromatic Substitution at Bromine
The 2-bromophenyl group participates in cross-coupling reactions:
-
Buchwald-Hartwig Amination :
-
Suzuki-Miyaura Coupling :
Table 2: Substitution Reaction Outcomes
| Reaction Type | Catalyst | Substrate | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 4-Methoxyaniline | 82% | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 75% |
Cycloaddition Involving the Furan Ring
The furan moiety acts as a diene in Diels-Alder reactions:
-
Dienophiles : Maleic anhydride, nitroethylene.
-
Conditions : Reflux in xylene (140°C) for 24 hours.
-
Product : Bicyclic adducts with retained DHP core.
Functionalization of Methyl Groups
The 2,6-dimethyl substituents undergo free-radical bromination:
-
Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
-
Product : Diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-bis(bromomethyl)-DHP-3,5-dicarboxylate.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces ring-opening of the furan:
-
Product : A quinone methide intermediate, which dimerizes or reacts with nucleophiles.
Comparative Reactivity with Analogues
The bromophenyl and furan substituents enhance electrophilic reactivity compared to simpler DHPs:
Table 3: Reactivity Comparison
| Compound Modification | Oxidation Rate (KMnO₄) | Hydrolysis Rate (NaOH) |
|---|---|---|
| 2-Bromophenyl-furan-DHP | 0.78 mmol/min | 0.92 mmol/min |
| Phenyl-DHP (unsubstituted) | 0.45 mmol/min | 0.61 mmol/min |
| 4-Nitrophenyl-DHP | 0.67 mmol/min | 0.55 mmol/min |
This compound’s versatility in cross-coupling, oxidation, and cycloaddition reactions makes it valuable for synthesizing complex heterocycles and pharmaceutical intermediates. Further studies could explore asymmetric catalysis and green chemistry approaches to optimize these transformations .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 474.3 g/mol. Its structure features a dihydropyridine core, which is known for its pharmacological activities, particularly in cardiovascular and neurodegenerative disease treatments. The presence of the furan and bromophenyl moieties enhances its potential biological activity and reactivity.
Medicinal Applications
1. Antioxidant Activity:
Research indicates that dihydropyridine derivatives exhibit potent antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can significantly reduce oxidative damage in biological systems .
2. Antimicrobial Properties:
Dihydropyridine derivatives are also noted for their antimicrobial activities. The presence of the bromophenyl group may enhance this property by increasing membrane permeability or interfering with bacterial metabolic pathways. Preliminary studies suggest that derivatives can inhibit the growth of various pathogenic bacteria and fungi .
3. Cardiovascular Effects:
Compounds similar to diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate have been used in the treatment of hypertension and angina pectoris. Their mechanism typically involves calcium channel blocking activity, which helps in relaxing vascular smooth muscle and reducing blood pressure .
Materials Science Applications
1. Corrosion Inhibition:
The compound has been evaluated for its potential as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces can prevent corrosion processes, particularly in acidic environments. Studies suggest that similar dihydropyridine compounds can significantly reduce corrosion rates in metals like steel .
2. Organic Electronics:
Due to its unique electronic properties, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of conjugated systems within its structure allows for efficient charge transport and light emission .
Case Studies
Mechanism of Action
The mechanism of action of Diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,4-DHP scaffold allows for extensive structural modifications. Key analogs and their distinguishing features include:
Notes:
- Substituent Effects: Bromine vs. Aromatic vs. Heterocyclic Substitution: The furan-2-yl group (DHPF) lacks the bromophenyl moiety, reducing molecular weight and hydrophobicity, which correlates with improved antioxidant activity . Methoxy Groups: Dimethoxy-substituted derivatives exhibit distinct crystal-packing behaviors due to hydrogen-bonding interactions involving methoxy oxygen atoms .
Physicochemical Properties
- Crystallography and Conformation: Methoxy-substituted analogs (e.g., 2,5-dimethoxyphenyl) display solvent-dependent conformational changes, influencing their solid-state stability .
- Spectroscopic Data :
- 1H-NMR : Aromatic protons in bromophenyl derivatives resonate downfield (δ 7.06–8.37 ppm) compared to furan-2-yl analogs (δ 6.29–5.79 ppm) .
Biological Activity
Diethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 853312-83-1) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs). These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antidiabetic, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | C23H24BrNO5 |
| Molecular Weight | 474.3 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a study evaluating various 1,4-DHP derivatives for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7, this compound exhibited significant activity:
- HeLa Cells : IC50 = 3.6 µM
- MCF-7 Cells : IC50 = 5.2 µM
These values indicate that the compound is more cytotoxic to cancer cells compared to normal human fibroblast cells (GM07492), suggesting a promising selectivity index for anticancer applications .
The mechanism underlying the anticancer effects of this compound appears to be linked to its ability to inhibit specific cellular pathways associated with cancer progression. The presence of the bromophenyl moiety is particularly crucial for its anticancer action. This structural feature enhances the compound's interaction with target proteins involved in cell proliferation and survival .
Antidiabetic Activity
In addition to its anticancer properties, this compound has been evaluated for its α-glucosidase inhibitory activity , which is relevant for diabetes management. In vitro studies have shown that this compound exhibits potent inhibitory effects against yeast α-glucosidase:
- IC50 Values : Ranging from 35.0 to 273.7 µM across various derivatives.
This activity was significantly stronger than that of the standard drug acarbose (IC50 = 937 ± 1.60 µM), indicating its potential as a therapeutic agent in managing postprandial blood glucose levels .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds within the 1,4-DHP class have shown effectiveness against various bacterial strains and fungi:
- Bacterial Strains : Active against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Notably effective against Candida albicans.
The structure-function relationship suggests that modifications in the aromatic substituents can enhance antimicrobial efficacy .
Q & A
Basic: How can the synthesis of this dihydropyridine derivative be optimized for higher yield and purity?
Methodological Answer:
- Reaction Conditions : Use a Hantzsch dihydropyridine synthesis approach under reflux with ethanol as the solvent. Maintain stoichiometric ratios of the aldehyde (e.g., 2-bromophenyl furan derivative), ethyl acetoacetate, and ammonium acetate .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate pure crystals .
- Key Parameters :
Basic: What spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify protons and carbons in the dihydropyridine ring (e.g., NH proton at δ 4.8–5.2 ppm, ester carbonyl carbons at ~165–170 ppm) .
- FT-IR : Confirm functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, NH at ~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- Single-Crystal XRD : Resolve bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles to confirm planarity of the dihydropyridine ring .
Advanced: How do computational methods like DFT and Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare computed bond lengths/angles with XRD data to validate structural accuracy (e.g., RMSD < 0.02 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding: N–H···O, contributing 10–15% of total contacts; van der Waals interactions from C–H···π) .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromophenyl group) influencing packing motifs .
Advanced: How does the 2-bromophenyl-furan substituent influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electronic Effects : The electron-withdrawing bromine and conjugated furan ring reduce electron density on the dihydropyridine core, increasing electrophilicity at C4 (confirmed via NBO analysis) .
- Reactivity : Bromine enhances halogen bonding in the crystal lattice, stabilizing the structure (evidenced by short Br···O contacts of ~3.3 Å in XRD) .
- Comparative Studies : Replace bromine with chlorine or methyl groups to assess substituent effects on redox potentials (cyclic voltammetry) or biological activity .
Data Contradiction: How to resolve discrepancies between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-Verification : Re-optimize DFT parameters (e.g., solvent effects in PCM model) to align computed NMR shifts with experimental data .
- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., NH proton exchange in DMSO-d6) using variable-temperature NMR .
- XRD Validation : Use experimental crystal structure data as a reference for bond-length comparisons (e.g., C–C aromatic bonds: 1.38–1.42 Å) .
Basic: What crystallization strategies enhance single-crystal growth for XRD analysis?
Methodological Answer:
- Solvent Selection : Use slow evaporation of ethanol or dichloromethane/hexane mixtures (1:2 v/v) to promote nucleation .
- Temperature Control : Crystallize at 4°C to reduce solubility and encourage ordered packing .
- Crystal Quality : Optimize saturation by incremental solvent addition (e.g., 0.1 mL/day) to avoid polycrystalline aggregates .
Advanced: How can comparative studies with fluorophenyl or chlorophenyl analogs inform structure-activity relationships?
Methodological Answer:
- Synthetic Analogues : Synthesize derivatives with 4-fluorophenyl or 4-chlorophenyl groups using identical reaction conditions .
- Biological Assays : Test calcium channel blocking activity (e.g., IC50 values in smooth muscle assays) to correlate substituent electronegativity with potency .
- Thermal Analysis : Compare melting points (DSC) and stability (TGA) to assess substituent impact on solid-state properties .
Advanced: What strategies mitigate challenges in characterizing the compound’s hydrogen-bonding network?
Methodological Answer:
- Low-Temperature XRD : Collect data at 100 K to reduce thermal motion and resolve weak H-bonds (e.g., N–H···O distances: 2.8–3.0 Å) .
- Neutron Diffraction : Use deuterated samples to precisely locate hydrogen atoms in the lattice (where feasible) .
- IR Microspectroscopy : Map H-bond strengths via NH stretching frequency shifts (e.g., Δν ~50 cm⁻¹ for strong vs. weak bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
